molecular formula C11H13N B8412698 2-(3-Methylbut-1-ynyl)aniline

2-(3-Methylbut-1-ynyl)aniline

Cat. No.: B8412698
M. Wt: 159.23 g/mol
InChI Key: WJEKTEASIVVQKE-UHFFFAOYSA-N
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Description

2-(3-Methylbut-1-ynyl)aniline is an ortho-substituted aniline derivative with a 3-methylbut-1-ynyl group attached to the benzene ring. Its molecular formula is C₁₁H₁₃N (molecular weight: 159.23 g/mol). The alkyne substituent introduces unique electronic and steric effects, including electron-withdrawing character due to the sp-hybridized carbons of the triple bond. This compound is of interest in organic synthesis, particularly for applications in click chemistry and as a building block for complex molecules.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3-methylbut-1-ynyl)aniline

InChI

InChI=1S/C11H13N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,12H2,1-2H3

InChI Key

WJEKTEASIVVQKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituent Type Substituent Position Molecular Weight (g/mol)
2-(3-Methylbut-1-ynyl)aniline C₁₁H₁₃N Alkyne Ortho (C2) 159.23
N-(3-Methylbut-2-en-1-yl)aniline C₁₁H₁₅N Alkene Nitrogen 161.25
2-Benzyl-N-(3-methylbutyl)aniline C₁₈H₂₃N Benzyl (Ring), Alkyl (N) Ortho (C2), Nitrogen 253.38
Aniline C₆H₇N - - 93.13

Key Observations :

Substituent Type :

  • The alkyne group in this compound enhances reactivity in cycloaddition and click chemistry compared to the alkene group in N-(3-methylbut-2-en-1-yl)aniline .
  • N-substituted anilines (e.g., N-(3-methylbut-2-en-1-yl)aniline) exhibit reduced amine basicity due to alkylation, whereas the primary amine in this compound retains higher basicity, albeit influenced by the electron-withdrawing alkyne .

N-substitution (e.g., N-(3-methylbut-2-en-1-yl)aniline) shifts electronic effects away from the aromatic ring, altering reactivity in electrophilic substitution reactions .

Electronic Effects: The alkyne group withdraws electron density from the benzene ring via inductive effects, directing further electrophilic substitutions to meta/para positions. Benzyl groups (e.g., in 2-Benzyl-N-(3-methylbutyl)aniline) increase steric bulk and lipophilicity, favoring non-polar solvents .

Research Findings :

  • This compound : The alkyne group enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Steric effects may hinder some ring reactions but enhance selectivity in directed ortho-metalation .
  • N-(3-Methylbut-2-en-1-yl)aniline : The alkene group facilitates [4+2] cycloadditions, useful in natural product synthesis. N-alkylation reduces nucleophilicity, limiting its use in diazotization reactions .
  • 2-Benzyl-N-(3-methylbutyl)aniline : The bulky benzyl group decreases solubility in aqueous media but improves compatibility with hydrophobic matrices, suggesting utility in material science .

Limitations in Available Data

While structural and electronic comparisons are well-supported, experimental data on melting points, boiling points, and solubility for this compound are absent in the provided evidence. Further studies are required to quantify these properties.

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